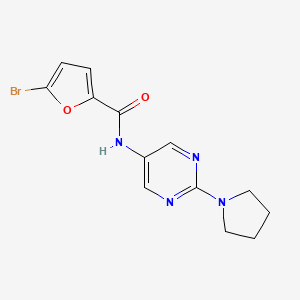![molecular formula C18H21N3O4S B2514818 methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate CAS No. 2320473-78-5](/img/structure/B2514818.png)
methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate is a compound that likely contains a bicyclic structure with an imidazole moiety and a sulfonyl benzoate group. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions that introduce various functional groups to a core structure. In the case of methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate, a potential synthetic route could involve the use of a sulfonamide group as seen in the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . Additionally, the synthesis of 3-azabicyclo-[3.3.0]octanes from methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate suggests a possible route for introducing the bicyclic structure . The use of azoles in the synthesis of benzohydrazides indicates a method for incorporating the imidazole group into the molecule .
Molecular Structure Analysis
The molecular structure of such a compound would be expected to exhibit a complex three-dimensional conformation due to its bicyclic core and the presence of the imidazole and sulfonyl benzoate groups. The X-ray structural characterization of related compounds, such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, provides a precedent for determining the precise geometry of similar molecules . The use of Density Functional Theory (DFT) could be employed to predict the molecular geometry and vibrational frequencies of the compound, as well as to analyze the stability of the molecule through hyperconjugative interactions and charge delocalization .
Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the presence of the imidazole and sulfonyl groups. The imidazole group is known to participate in various chemical reactions due to its aromaticity and nitrogen atoms. For instance, the reactions of 4-(1H-imidazol-1-ylmethyl)benzohydrazide with carbonyl compounds to give hydrazones suggest that the imidazole moiety could be involved in similar reactions . The sulfonyl group could also be reactive, potentially undergoing transformations to introduce different functional groups, as seen in the conversion of phenylsulfonylacetates .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the imidazole ring could contribute to the compound's polarity and potential hydrogen bonding capabilities. The bicyclic structure may impart a degree of rigidity to the molecule, affecting its solubility and melting point. The thermal analysis of related sulfonamide compounds could provide insights into the thermal stability of the compound . Additionally, the calculated HOMO and LUMO energies from DFT studies could indicate the compound's electronic properties and its potential as a charge transfer molecule .
Wissenschaftliche Forschungsanwendungen
Imidazole-based Catalysts and Ligands
Imidazole and its derivatives are known for their role in catalysis and coordination chemistry. For instance, imidazolium salts have been used as efficient, green, and reusable catalysts in the synthesis of tetrasubstituted imidazoles under solvent-free conditions (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010). This highlights the potential of imidazole derivatives in promoting environmentally friendly chemical reactions.
Antimicrobial Applications
Compounds containing sulfonyl and imidazole groups have been studied for their antimicrobial properties. For example, pyrimidine derivatives have shown promising antimicrobial effects when incorporated into polyurethane varnishes and printing ink paste (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015). This suggests that molecules with similar functional groups could be explored for antimicrobial coatings and materials.
Corrosion Inhibition
Derivatives of benzimidazole, a structural motif related to imidazole, have been investigated for their corrosion inhibition properties, showing effectiveness in protecting mild steel in acidic environments (Ammal, Prajila, & Joseph, 2018). This indicates the potential utility of such compounds in industrial applications where corrosion resistance is crucial.
Drug Research and Molecular Recognition
Imidazole rings are prevalent in drug molecules and have been involved in studies related to molecular recognition and pharmacology. For instance, imidazole-containing compounds have been synthesized as potential antisecretory and cytoprotective agents against ulcers (Starrett, Montzka, Crosswell, & Cavanagh, 1989). This demonstrates the broad pharmacological relevance of imidazole derivatives.
Materials Science
Imidazole and sulfonamide groups have also been incorporated into polymers for various applications, including photochromic materials, which change color upon exposure to light. Such materials have potential uses in optical devices and sensors (Ortyl, Janik, & Kucharski, 2002).
Eigenschaften
IUPAC Name |
methyl 4-[(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-18(22)13-2-6-17(7-3-13)26(23,24)21-14-4-5-15(21)11-16(10-14)20-9-8-19-12-20/h2-3,6-9,12,14-16H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGOITNFOLIAMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-{[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2514735.png)

![1,1,1-Trifluoro-3-[(3-methoxypropyl)amino]-2-propanol](/img/structure/B2514737.png)

![N-(2-fluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2514741.png)

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)

![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)

![(Z)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2514750.png)
![3-ethyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514755.png)
methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)
